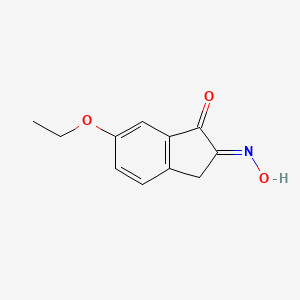
7-Methylquinoline-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7-Méthylquinoléine-2-carbohydrazide est un composé chimique de formule moléculaire C₁₁H₁₁N₃O. Il s'agit d'un dérivé de la quinoléine, un composé organique aromatique hétérocyclique. La quinoléine et ses dérivés sont connus pour leur large éventail d'applications en chimie médicinale et industrielle en raison de leurs propriétés structurales uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 7-Méthylquinoléine-2-carbohydrazide implique généralement la réaction de l'acide 7-méthylquinoléine-2-carboxylique avec l'hydrate d'hydrazine. La réaction est réalisée sous reflux en présence d'un solvant approprié tel que l'éthanol ou le méthanol. Le mélange réactionnel est chauffé pour faciliter la formation du dérivé carbohydrazide.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour la 7-Méthylquinoléine-2-carbohydrazide ne soient pas bien documentées, l'approche générale implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des milieux de laboratoire. Le processus peut être optimisé pour des rendements et une pureté plus élevés grâce à l'utilisation de systèmes catalytiques avancés et de techniques de purification.
Analyse Des Réactions Chimiques
Types de réactions
La 7-Méthylquinoléine-2-carbohydrazide subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former les dérivés de quinoléine correspondants.
Réduction: Les réactions de réduction peuvent convertir le groupe carbohydrazide en d'autres groupes fonctionnels.
Substitution: Le composé peut subir des réactions de substitution nucléophile, où le groupe carbohydrazide est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution: Des nucléophiles comme les amines et les thiols peuvent être utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'acide quinoléine-2-carboxylique, tandis que la réduction peut produire divers dérivés d'hydrazine.
Applications de la recherche scientifique
La 7-Méthylquinoléine-2-carbohydrazide a plusieurs applications de recherche scientifique:
Chimie: Elle est utilisée comme intermédiaire dans la synthèse de dérivés de quinoléine plus complexes.
Biologie: Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine: La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique dans diverses maladies.
Industrie: Elle est utilisée dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 7-Méthylquinoléine-2-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans la croissance microbienne, ce qui conduit à ses effets antimicrobiens. Les voies exactes et les cibles moléculaires sont encore à l'étude.
Applications De Recherche Scientifique
7-Methylquinoline-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Methylquinoline-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Composés similaires
- Quinoléine-2-carbohydrazide
- 8-Méthylquinoléine-2-carbohydrazide
- 2-Méthylquinoléine-3-carbohydrazide
Unicité
La 7-Méthylquinoléine-2-carbohydrazide est unique en raison de son motif de substitution spécifique sur le cycle quinoléine. Cette caractéristique structurelle confère des propriétés chimiques et biologiques distinctes par rapport à d'autres composés similaires.
Propriétés
Numéro CAS |
78224-52-9 |
|---|---|
Formule moléculaire |
C11H11N3O |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
7-methylquinoline-2-carbohydrazide |
InChI |
InChI=1S/C11H11N3O/c1-7-2-3-8-4-5-9(11(15)14-12)13-10(8)6-7/h2-6H,12H2,1H3,(H,14,15) |
Clé InChI |
XCLFAFWOKHTTOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=CC(=N2)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


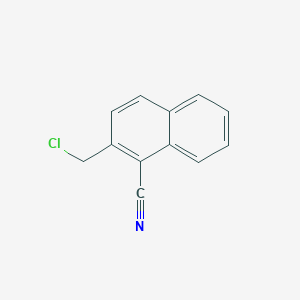
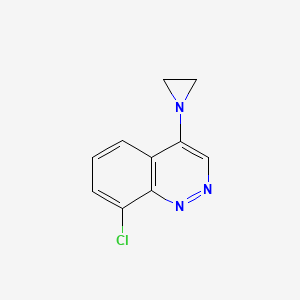

![4-Ethynyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B11895809.png)


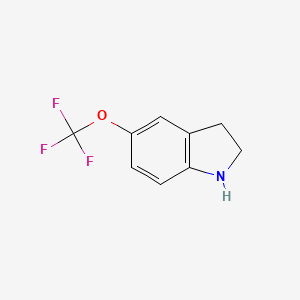
![2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B11895846.png)

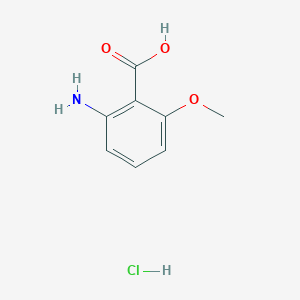

![6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B11895862.png)

